molecular formula C7H10F3NO5 B2995361 (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid CAS No. 1788054-78-3

(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

Cat. No.: B2995361
CAS No.: 1788054-78-3
M. Wt: 245.154
InChI Key: JPFWVYBLNMYLMA-MMALYQPHSA-N
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Description

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a chemical compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting from Pyrrolidine: One common synthetic route involves the oxidation of pyrrolidine to form the pyrrolidine-2-carboxylic acid derivative. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Trifluoroacetic Acid Derivative: The compound can be further modified by reacting with trifluoroacetic acid to form the trifluoroacetic acid derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions at the nitrogen or carbon atoms can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed:

  • Oxidized derivatives

  • Reduced forms (alcohols)

  • Substituted derivatives

Scientific Research Applications

This compound is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

  • Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Pyrrolidine-2-carboxylic acid: Similar structure but lacks the hydroxyl group.

  • 3-Hydroxypicolinic acid: Similar pyrrolidine derivative but with a different ring structure.

  • Trifluoroacetic acid derivatives: Other compounds containing the trifluoroacetic acid moiety.

Uniqueness: (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and trifluoroacetic acid functional groups

Properties

CAS No.

1788054-78-3

Molecular Formula

C7H10F3NO5

Molecular Weight

245.154

IUPAC Name

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1

InChI Key

JPFWVYBLNMYLMA-MMALYQPHSA-N

SMILES

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O

solubility

not available

Origin of Product

United States

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